

# Application Notes and Protocols for RNA Analysis of RG7800 Splicing Modification

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## Compound of Interest

Compound Name: RG7800

Cat. No.: B610458

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These application notes provide detailed methodologies for the analysis of RNA and protein expression to assess the efficacy of **RG7800**, a small molecule splicing modifier designed to increase the production of functional Survival Motor Neuron (SMN) protein. The protocols outlined below are essential for preclinical and clinical research in the field of Spinal Muscular Atrophy (SMA) drug development.

## Introduction

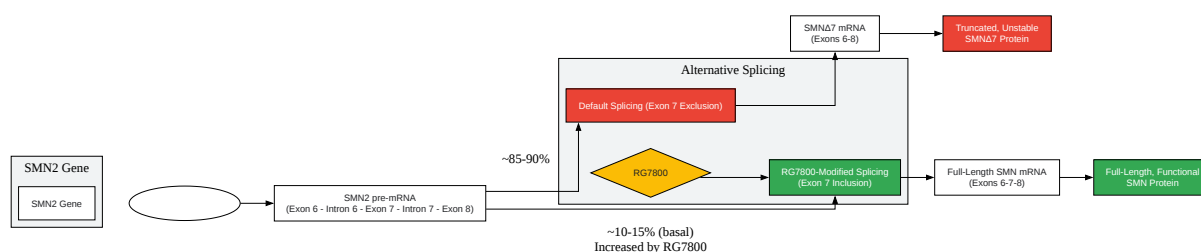
Spinal Muscular Atrophy (SMA) is a devastating neuromuscular disorder caused by insufficient levels of the SMN protein. The SMN1 gene is homozygously deleted or mutated in SMA patients, leaving the nearly identical SMN2 gene as the sole source of SMN protein. However, due to a single nucleotide difference, the pre-mRNA transcribed from SMN2 undergoes alternative splicing that predominantly excludes exon 7, leading to a truncated, non-functional, and unstable SMN $\Delta$ 7 protein. Only a small fraction (approximately 10-15%) of SMN2 transcripts include exon 7 to produce the full-length, functional SMN protein[1].

**RG7800** is an orally available small molecule that modifies the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7. This results in elevated levels of full-length SMN mRNA and,

consequently, functional SMN protein. Oral administration of **RG7800** has been shown to increase full-length SMN2 mRNA expression and SMN protein levels by up to two-fold in both healthy adults and SMA patients[2][3]. These application notes detail the key experimental procedures to quantify these changes.

## Mechanism of Action of RG7800

**RG7800** and similar splicing modifiers act by directly binding to the SMN2 pre-mRNA. This binding event is thought to occur at or near the 5' splice site of exon 7. This interaction stabilizes a specific conformation of the pre-mRNA, which in turn promotes the recruitment of positive splicing factors, such as the U1 small nuclear ribonucleoprotein (snRNP), and hinders the binding of inhibitory factors. The overall effect is a shift in the splicing equilibrium towards the inclusion of exon 7 in the mature mRNA.



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Figure 1: Mechanism of **RG7800**-mediated SMN2 splicing modification.

## Quantitative Data Summary

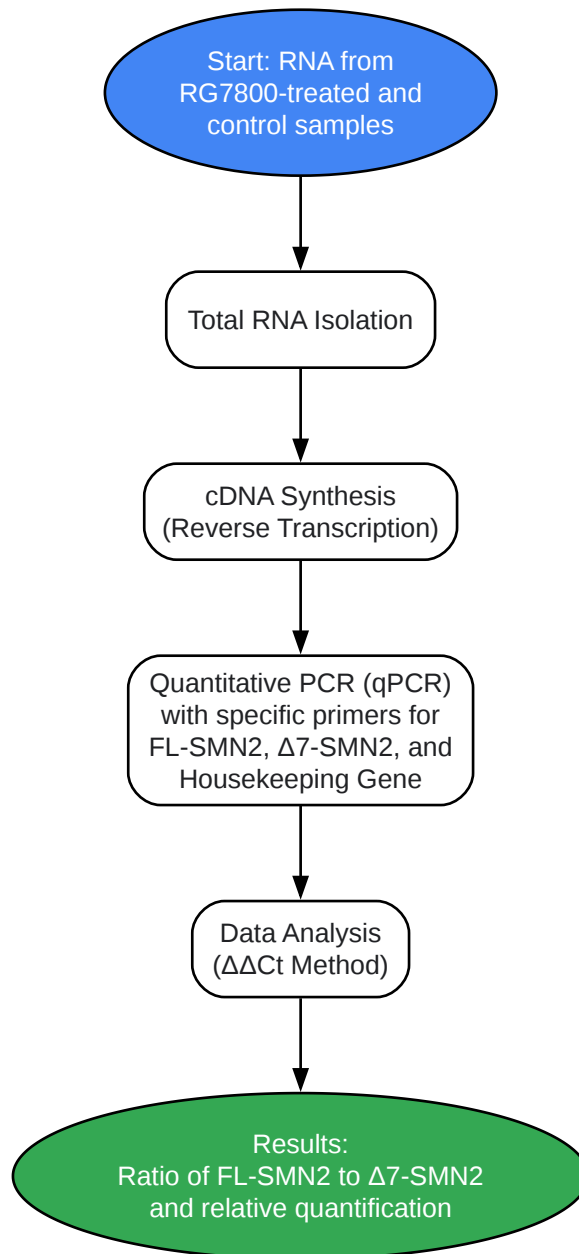
The following table summarizes the reported effects of **RG7800** and its analog, risdiplam, on SMN2 mRNA and SMN protein levels.

Treatment	Analyte	System	Fold Increase (approx.)	Reference
RG7800	Full-length SMN2 mRNA	Healthy Adults (in blood)	Up to 2-fold	[2]
RG7800	SMN Protein	SMA Patients (in blood)	Up to 2-fold	[2]
Risdiplam	SMN Protein	SMA Mouse Models (CNS and peripheral tissues)	Dose-dependent, >2-fold	
Risdiplam	SMN Protein	SMA Patients (in blood)	≥2-fold	

## Experimental Protocols

### Quantification of SMN2 Exon 7 Inclusion by Reverse Transcription Quantitative PCR (RT-qPCR)

This protocol describes the relative quantification of full-length (FL) SMN2 mRNA (containing exon 7) and SMN2 mRNA lacking exon 7 ( $\Delta 7$ ).



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Figure 2: Workflow for RT-qPCR analysis of SMN2 splicing.

Materials:

- Total RNA isolation kit
- Reverse transcription kit with oligo(dT) and random primers
- qPCR master mix (SYBR Green or probe-based)

- qPCR instrument
- Nuclease-free water
- Primers for FL-SMN2,  $\Delta$ 7-SMN2, and a housekeeping gene (e.g., GAPDH, PGK1)

#### Primer Design:

Design primers that specifically amplify either the FL-SMN2 transcript (spanning the exon 6-7 or exon 7-8 junction) or the  $\Delta$ 7-SMN2 transcript (spanning the exon 6-8 junction).

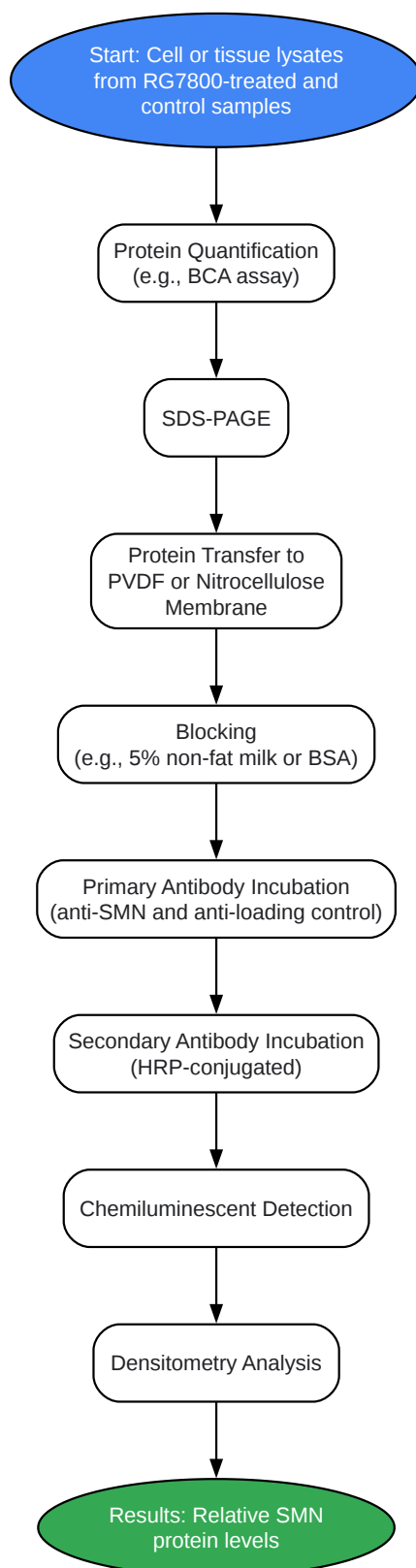
#### Procedure:

- Total RNA Isolation: Isolate total RNA from cells or tissues treated with **RG7800** and a vehicle control, following the manufacturer's protocol of your chosen RNA isolation kit. Assess RNA quality and quantity.
- cDNA Synthesis: Synthesize cDNA from 1  $\mu$ g of total RNA using a reverse transcription kit.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in triplicate for each sample and primer set. A typical reaction includes:
  - qPCR master mix
  - Forward and reverse primers (final concentration 200-400 nM)
  - cDNA template (diluted)
  - Nuclease-free water to the final volume
- Thermocycling Conditions:
  - Initial denaturation: 95°C for 10 minutes
  - 40 cycles of:
    - Denaturation: 95°C for 15 seconds
    - Annealing/Extension: 60°C for 1 minute

- Melt curve analysis (for SYBR Green assays)
- Data Analysis:
  - Determine the cycle threshold (Ct) for each reaction.
  - Normalize the Ct values of the target genes (FL-SMN2,  $\Delta$ 7-SMN2) to the Ct value of the housekeeping gene ( $\Delta$ Ct = Ct<sub>target</sub> - Ct<sub>housekeeping</sub>).
  - Calculate the change in expression relative to the control group using the  $\Delta\Delta$ Ct method ( $\Delta\Delta$ Ct =  $\Delta$ Ct<sub>treated</sub> -  $\Delta$ Ct<sub>control</sub>).
  - The fold change is calculated as  $2^{-\Delta\Delta$ Ct}.
  - Calculate the ratio of FL-SMN2 to  $\Delta$ 7-SMN2 to assess the splicing shift.

## Quantification of SMN Protein by Western Blot

This protocol details the semi-quantitative analysis of SMN protein levels in cell or tissue lysates.



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Figure 3: Workflow for Western blot analysis of SMN protein.

**Materials:**

- RIPA buffer or other suitable lysis buffer with protease inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-SMN (e.g., 1:1000 dilution) and anti-loading control (e.g., anti- $\beta$ -actin at 1:10,000 or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

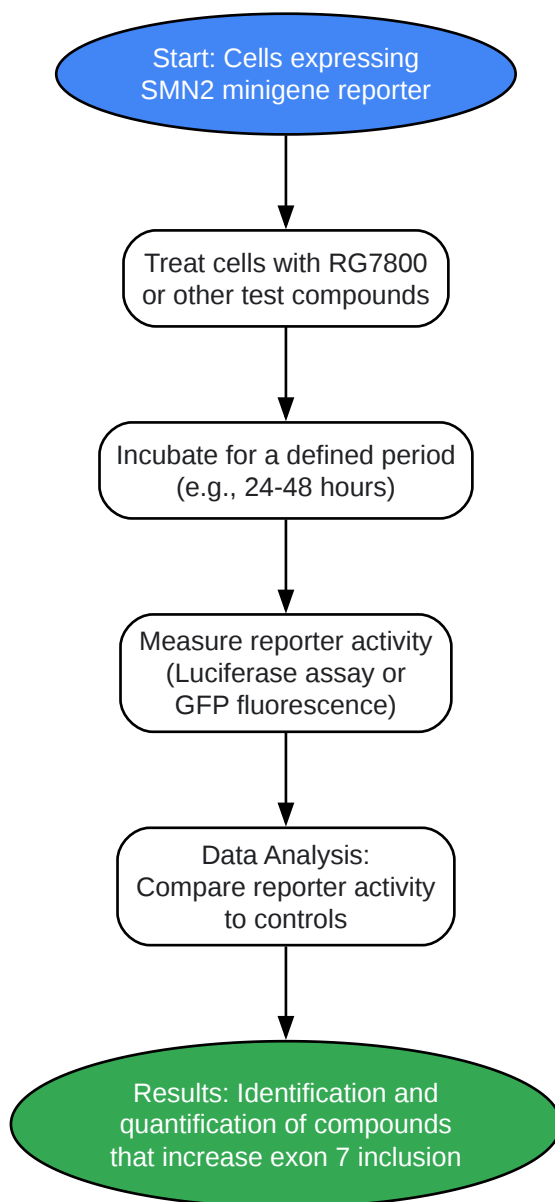
**Procedure:**

- Protein Extraction: Lyse cells or homogenize tissues in lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant containing the protein lysate.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Denature equal amounts of protein (e.g., 20-30  $\mu$ g) and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
- Protein Transfer: Transfer the separated proteins from the gel to a membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

- **Primary Antibody Incubation:** Incubate the membrane with the primary anti-SMN antibody and the primary antibody for the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
- **Washing:** Wash the membrane three to five times with TBST for 5-10 minutes each.
- **Secondary Antibody Incubation:** Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
- **Washing:** Repeat the washing steps.
- **Detection:** Apply the chemiluminescent substrate and capture the signal using an imaging system.
- **Data Analysis:** Perform densitometry analysis to quantify the band intensities. Normalize the SMN protein signal to the loading control signal. Calculate the fold change in SMN protein levels in **RG7800**-treated samples relative to controls.

## SMN2 Minigene Reporter Assay

This assay is useful for high-throughput screening of splicing-modifying compounds. A minigene construct containing the relevant exons and introns of SMN2 is fused to a reporter gene (e.g., luciferase or GFP). Splicing that includes exon 7 results in a functional reporter protein, while exon 7 skipping does not.



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Figure 4: Workflow for SMN2 minigene reporter assay.

Procedure:

- **Construct Design:** Clone the genomic region of SMN2 spanning from exon 6 to exon 8 into a mammalian expression vector upstream of a reporter gene (e.g., luciferase). Ensure that the inclusion of exon 7 results in an in-frame fusion with the reporter.

- **Cell Line Generation:** Transfect a suitable cell line (e.g., HEK293, NSC-34) with the minigene construct and establish a stable cell line.
- **Compound Treatment:** Plate the reporter cells and treat with a range of concentrations of **RG7800** or other test compounds. Include a vehicle control.
- **Reporter Assay:** After an appropriate incubation period (e.g., 24-48 hours), measure the reporter gene activity according to the manufacturer's instructions (e.g., luciferase assay system).
- **Data Analysis:** Normalize the reporter activity to cell viability if necessary. Calculate the fold change in reporter activity for treated cells compared to control cells.

## In Vitro Splicing Assay

This cell-free assay directly assesses the effect of a compound on the splicing of a radiolabeled SMN2 pre-mRNA transcript in a nuclear extract.

Procedure:

- **Pre-mRNA Synthesis:** In vitro transcribe a radiolabeled SMN2 pre-mRNA substrate containing exon 7 and flanking intronic sequences.
- **Splicing Reaction:** Set up splicing reactions containing HeLa cell nuclear extract, the radiolabeled pre-mRNA, ATP, and other necessary components. Add **RG7800** or a vehicle control to the reactions.
- **Incubation:** Incubate the reactions at 30°C for a time course (e.g., 0, 30, 60, 120 minutes).
- **RNA Extraction:** Stop the reactions and extract the RNA.
- **Analysis:** Analyze the splicing products (pre-mRNA, lariat intron, and spliced mRNA with and without exon 7) by denaturing polyacrylamide gel electrophoresis and autoradiography.
- **Quantification:** Quantify the intensity of the bands corresponding to the spliced products to determine the percentage of exon 7 inclusion.

## Conclusion

The protocols described in these application notes provide a robust framework for evaluating the effects of **RG7800** and other SMN2 splicing modifiers. Consistent and reproducible application of these methods is crucial for advancing the development of effective therapies for Spinal Muscular Atrophy.

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## References

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